2-Phenylbutan-2-amine
Description
Significance of Branched Phenylalkylamines in Organic Synthesis
Branched phenylalkylamines are a fundamentally important class of compounds in organic synthesis, primarily due to their prevalence as key structural motifs in a vast array of biologically active molecules. mdpi.com The 2-phenethylamine framework is a common feature in many endogenous compounds, such as catecholamines, and serves as a foundational scaffold in medicinal chemistry for designing ligands that target various receptors and enzymes, including adrenoceptors, dopamine (B1211576) receptors, and monoamine oxidase (MAO). mdpi.com
The introduction of branching on the alkyl chain, as seen in 2-Phenylbutan-2-amine, significantly influences the molecule's stereochemistry and conformational flexibility. These factors are critical in determining the compound's interaction with biological targets. The development of synthetic methodologies to access these α-branched structures with high efficiency and stereocontrol is an ongoing challenge and a vibrant area of research in organic chemistry. nih.gov Modern synthetic strategies are continuously being developed to provide modular and robust access to these valuable building blocks. For instance, visible-light-mediated carbonyl alkylative amination has emerged as a practical process for the synthesis of a wide range of α-branched secondary alkylamines. nih.gov Furthermore, there is a growing emphasis on "green chemistry" principles in synthesis, utilizing methods like high-pressure barochemistry to create building blocks and fine chemicals in a more environmentally benign manner. rsc.orgresearchgate.net
| Synthetic Method | Description | Typical Starting Materials | Key Reagents/Conditions | Reference |
| Reductive Amination | A two-step process involving the formation of an imine or enamine from an aldehyde or ketone, followed by reduction to an amine. | Aldehydes, Ketones, Ammonia (B1221849), Primary or Secondary Amines | NaBH₄, NaBH₃CN, H₂/Ni | libretexts.org |
| Reduction of Nitriles | A two-step conversion of an alkyl halide to a primary amine, which adds an additional carbon atom. | Alkyl halides | 1. Cyanide anion (e.g., NaCN) 2. LiAlH₄ | libretexts.org |
| Reduction of Nitro Compounds | A common method for preparing arylamines by reducing a nitro group attached to an aromatic ring. | Aromatic nitro compounds | H₂/Pt, or Zn, Fe, SnCl₂ in acid | libretexts.org |
| Catalytic Amination of Alcohols | Direct conversion of an alcohol to an amine using ammonia over a metal catalyst. | Alcohols, Ammonia | Ruthenium-pincer complexes, High temperature and pressure | chemicalbook.com |
| Visible-Light-Mediated Carbonyl Alkylative Amination | A modern, three-component reaction to form α-branched secondary alkylamines. | Aldehydes, Amines, Alkyl iodides | Photoredox catalyst, Silane reagent | nih.gov |
Evolution of Research Perspectives on this compound and Related Isomers
Research into phenylbutanamines has evolved to explore the distinct properties and synthetic pathways of its various structural and stereoisomers. The position of the amine and phenyl groups on the butane (B89635) backbone gives rise to several isomers, including 1-phenylbutan-2-amine, 3-phenylbutan-2-amine (B3049764), and 4-phenylbutan-2-amine, each with unique characteristics. wikipedia.orgchemicalbook.comstenutz.eu
For example, 3-phenylbutan-2-amine (also known as β-methylamphetamine) was first synthesized in 1939. wikipedia.org The study of these isomers often involves resolving racemic mixtures to isolate pure enantiomers, which is crucial as different stereoisomers can exhibit vastly different biological activities. This is exemplified in the related compound N-methyl-1-phenylpropan-2-amine, where the (S)-enantiomer is the potent stimulant methamphetamine, while the (R)-enantiomer is used in nasal decongestants. chegg.com
The stereochemical complexity of these molecules has driven research into stereoselective synthesis and resolution techniques. For instance, studies have detailed the preparation and determination of the configuration of the isomers of 2-amino-3-phenylbutane. acs.org Similarly, processes for the resolution of racemic 2-amino-4-phenylbutane have been developed to obtain specific enantiomers needed as precursors for the synthesis of other complex molecules. google.com this compound itself is a chiral molecule, and its properties are intrinsically linked to its three-dimensional structure. fda.govfda.gov
| Isomer | Common/Systematic Name | CAS Number | Key Research Finding/Note | Reference |
| This compound | α-Ethyl-α-methylbenzylamine | 4341-83-9 | A racemic compound; identified as a metabolite of the drug Trimebutine. | fda.govfda.govdrugbank.com |
| 1-Phenylbutan-2-amine | 1-Benzylpropylamine | 53309-89-0 | Structural isomer with the amine group on the second carbon and the phenyl on the first. | stenutz.eu |
| 3-Phenylbutan-2-amine | β-Methylamphetamine | 21906-17-2 | Synthesized in 1939; closely related to pentorex (B1222034). | wikipedia.org |
| 4-Phenylbutan-2-amine | 1-Methyl-3-phenylpropylamine | 22374-89-6 | Used in the synthesis of N-substituted derivatives; its racemic form can be resolved to yield specific enantiomers for further synthesis. | chemicalbook.comgoogle.com |
Overview of Key Academic Research Trajectories for the Compound
Academic research specifically focused on this compound is multifaceted, touching upon pharmacology, synthetic chemistry, and analytical science. A significant research trajectory for this compound is its role in drug metabolism. It has been identified as one of the main urinary metabolites of Trimebutine, a medication used to treat irritable bowel syndrome. drugbank.com The metabolism of Trimebutine involves hydrolysis of its ester bond followed by N-demethylation steps, leading to the formation of metabolites like 2-amino-2-phenylbutan-1-ol. drugbank.com This metabolic link underscores the importance of understanding the chemical and biological pathways of this compound and its derivatives in a clinical and toxicological context.
In the realm of synthetic chemistry, while direct synthetic routes for this compound are not as commonly reported as for other isomers, the methodologies developed for related phenylalkylamines provide a blueprint for its potential synthesis. For example, a patent describes the multi-step preparation of 2-(N, N-dimethylamino)-2-phenyl butanol starting from Propiophenone (B1677668), which involves the formation of a 2-amino-2-phenylbutyronitrile intermediate. google.com General methods, such as the direct catalytic amination of corresponding alcohols, represent a plausible route for its synthesis. chemicalbook.com
Broader research into the phenylalkylamine class provides a framework for the potential applications of this compound. Phenylalkylamines are known to interact with a variety of biological targets, notably ion channels. Structural models have been developed to understand how phenylalkylamines bind to L-type calcium channels, which are important in cardiovascular function. nih.gov This line of inquiry has led to the synthesis of phenylalkylamine derivatives as potential specific bradycardic (heart rate-lowering) agents. nih.gov These research avenues suggest potential, yet-to-be-explored, applications and research questions for this compound within medicinal and synthetic chemistry.
| Research Area | Specific Finding Related to this compound or Derivatives | Broader Context/Significance | Reference |
| Drug Metabolism | Identified as a main urinary metabolite of Trimebutine. | Understanding the metabolic fate of pharmaceutical compounds is crucial for pharmacology and toxicology. | drugbank.com |
| Synthetic Chemistry | A related derivative, 2-(N, N-dimethylamino)-2-phenyl butanol, is synthesized from Propiophenone via a nitrile intermediate. | Provides potential synthetic pathways for this compound and its derivatives. | google.com |
| Medicinal Chemistry | Phenylalkylamines as a class are studied for their interaction with L-type calcium channels. | Suggests potential for this compound or its derivatives to have cardiovascular activity. | nih.gov |
| Cardiovascular Research | Synthesis of phenylalkylamine derivatives as potential specific bradycardic agents. | Highlights the therapeutic potential of the phenylalkylamine scaffold. | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2-phenylbutan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-3-10(2,11)9-7-5-4-6-8-9/h4-8H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTQGFJZEYVZAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60944794 | |
| Record name | (+/-)-1-Methyl-1-phenylpropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60944794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22148-77-2, 6948-04-5 | |
| Record name | (1)-1-Methyl-3-phenylpropylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022148772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC55893 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55893 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (+/-)-1-Methyl-1-phenylpropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60944794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylbutan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 2 Phenylbutan 2 Amine and Its Stereoisomers
Chemoenzymatic and Biocatalytic Synthesis Approaches
The use of enzymes in the synthesis of 2-phenylbutan-2-amine offers a green and highly selective alternative to conventional chemical methods. Biocatalysis leverages the intrinsic stereoselectivity of enzymes to produce enantiomerically pure amines.
Enzyme cascade reactions provide an elegant one-pot solution for synthesizing chiral amines from more accessible starting materials like racemic alcohols. These cascades combine multiple enzymatic steps, eliminating the need for isolating intermediates and thus improving process efficiency. A notable strategy involves a stereo-divergent cascade to convert racemic 4-phenyl-2-butanol (B1222856) into either the (S)- or (R)-enantiomer of 4-phenylbutan-2-amine. Current time information in Bangalore, IN.acs.org
This system employs two key enzymatic activities: an alcohol dehydrogenase (ADH) to oxidize the alcohol to the intermediate ketone (4-phenyl-2-butanone), and an enantioselective ω-transaminase (ω-TA) to aminate the ketone to the final chiral amine. Current time information in Bangalore, IN.acs.org The system is made efficient by including an oxidase for the in-situ recycling of the NAD(P)⁺ cofactor required by the ADH. d-nb.info By selecting either an (S)- or (R)-selective transaminase, the cascade can be directed to produce the desired amine enantiomer from the same racemic alcohol starting material. d-nb.info For instance, one such system achieved good enantioselectivity (73% enantiomeric excess, ee) for the (S)-amine and excellent enantioselectivity (>99% ee) for the (R)-amine. acs.orgd-nb.info
Table 1: Stereo-Divergent Cascade Synthesis of 4-Phenylbutan-2-amine from Racemic 4-Phenyl-2-butanol
| Target Enantiomer | Key Enzymes | Substrate Conc. (mM) | Molar Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| (S)-4-phenylbutan-2-amine | LbADH, (S)-TA | 10 | 49 | 71 |
| (R)-4-phenylbutan-2-amine | LkADH, (R)-TA | 10 | 61 | >99 |
| (S)-4-phenylbutan-2-amine | LbADH, (S)-TA | 50 | 67 | 73 |
| (R)-4-phenylbutan-2-amine | LkADH, (R)-TA | 50 | 35 | >99 |
Data sourced from Romero-Fernandez et al. (2022). d-nb.info LbADH and LkADH are alcohol dehydrogenases; (S)-TA and (R)-TA are (S)- and (R)-selective transaminases.
Kinetic resolution is a widely used biocatalytic method to separate a racemic mixture of amines. This technique relies on an enzyme that selectively acylates one enantiomer at a faster rate, allowing for the separation of the unreacted, enantiopure amine from the acylated product. Lipase B from Candida antarctica (CaLB) is a highly effective biocatalyst for this purpose.
In the kinetic resolution of racemic 4-phenylbutan-2-amine, different acylating agents can be employed to optimize conversion and enantioselectivity. Studies have compared various agents, demonstrating that the choice of acyl donor is crucial for the reaction's efficiency. For example, using isopropyl 2-ethoxyacetate as the acylating agent with CaLB immobilized on magnetic nanoparticles (CaLB-MNPs) resulted in a conversion of 49.3% and left the remaining (S)-4-phenylbutan-2-amine with an enantiomeric excess greater than 99%.
Table 2: Comparison of Acylating Agents in the Kinetic Resolution of (±)-4-Phenylbutan-2-amine Catalyzed by CaLB-MNPs
| Acylating Agent | Time (h) | Conversion (%) | Amide (R)-enantiomer ee (%) | Amine (S)-enantiomer ee (%) |
|---|---|---|---|---|
| Diisopropyl malonate | 24 | 44.9 | 92.0 | 73.3 |
| Isopropyl 2-cyanoacetate | 24 | 48.0 | 95.8 | 92.2 |
| Isopropyl 2-ethoxyacetate | 24 | 49.3 | >99 | >99 |
Data sourced from Silva et al. (2023).
The direct asymmetric synthesis from a prochiral ketone is one of the most efficient methods for producing enantiopure amines. ω-Transaminases (ω-TAs) are pivotal enzymes in this approach, catalyzing the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or alanine) to the ketone substrate, 4-phenyl-2-butanone. tdx.cat This method directly establishes the chiral center with high stereoselectivity.
The (R)-enantiomer of 4-phenylbutan-2-amine, for example, is a precursor for the antihypertensive drug dilevalol. tdx.cat Research has focused on optimizing the bioamination of 4-phenyl-2-butanone using various ω-TAs. Reaction conditions, such as enzyme and substrate concentration, significantly impact the molar conversion. In one study, using a transaminase from Tskb(R)TA (TsRTA), increasing the enzyme concentration from 1 mg/mL to 5 mg/mL at a 10 mM substrate concentration boosted the molar conversion from 30% to 58%. d-nb.info Another strategy to drive the reaction equilibrium towards the product involves using a pyruvate (B1213749) decarboxylase to remove the pyruvate co-product when alanine (B10760859) is the amine donor. tdx.cat
Table 3: Bioamination of 4-Phenyl-2-butanone to (R)-4-Phenylbutan-2-amine Catalyzed by Soluble TsRTA
| Substrate Conc. (mM) | TsRTA Conc. (mg/mL) | Molar Conversion (%) |
|---|---|---|
| 10 | 1 | 30 |
| 10 | 2 | 45 |
| 10 | 5 | 58 |
| 50 | 1 | 12 |
| 50 | 2 | 15 |
| 50 | 5 | 20 |
Data sourced from Romero-Fernandez et al. (2022). d-nb.info
To overcome the limitations of naturally occurring enzymes, such as low stability in industrial conditions or insufficient activity towards non-native substrates, biocatalysts are often engineered. Protein engineering techniques, including rational design and directed evolution, are employed to create mutant enzymes with superior properties.
For transaminases used in chiral amine synthesis, engineering efforts have focused on enhancing thermostability, broadening substrate scope, and improving activity in the presence of organic co-solvents. For instance, an engineered transaminase from Arthrobacter sp. underwent multiple rounds of directed evolution to develop a variant with a ~27,000-fold improvement in activity for the synthesis of sitagliptin, a complex chiral amine. This engineered enzyme, containing 27 mutations, could handle high substrate loads (200 g/L) and produced the product with over 99.95% ee. While this was for a different amine, the principles are directly applicable to optimizing the synthesis of this compound. Such engineered biocatalysts are crucial for developing economically viable and robust manufacturing processes.
Translating biocatalytic processes from batch to continuous-flow systems offers significant advantages, including enhanced productivity, easier automation, and improved process control. Immobilizing the enzyme in a packed-bed reactor allows for the continuous conversion of a substrate stream into the desired product, which can then be collected downstream. This setup also facilitates enzyme reuse, a key factor in cost-effective industrial synthesis. d-nb.info
The kinetic resolution of racemic amines has been successfully implemented in continuous-flow systems. In one example, an immobilized ω-transaminase was used in a flow reactor for the kinetic resolution of racemic 4-phenylbutan-2-amine. This system allowed for the easy separation of the resulting ketone and the unreacted (R)-amine, which was obtained with high enantiopurity (≥96% ee). The operational stability and efficiency of such flow processes demonstrate their potential to make biocatalytic amine synthesis more efficient and scalable.
Asymmetric Organic Synthesis Techniques
Beyond biocatalysis, traditional asymmetric organic synthesis provides powerful, non-enzymatic routes to chiral amines like this compound. These methods often rely on transition-metal catalysis or the use of chiral auxiliaries.
One prominent method is the asymmetric transfer hydrogenation (ATH) of imines. nih.gov In this approach, the prochiral ketone, 2-phenyl-2-butanone, is first condensed with an amine to form an imine. This imine is then reduced using a chiral transition-metal catalyst, typically based on ruthenium, rhodium, or iron, with a hydrogen donor like formic acid or isopropanol. nih.govacs.orggoogle.com The chirality is induced by the enantiopure ligand coordinated to the metal center, leading to the formation of one amine enantiomer in excess. Iron-based catalysts, in particular, have gained attention as more sustainable and environmentally friendly alternatives to ruthenium catalysts. nih.gov
Another established strategy is the use of chiral auxiliaries. This method involves the reductive amination of the ketone with a chiral primary or secondary amine (the auxiliary). google.com This reaction creates a new secondary or tertiary amine containing two chiral centers, with one diastereomer being formed in excess. The diastereomers are then separated, and the chiral auxiliary is cleaved through hydrogenolysis (e.g., using a palladium on carbon catalyst and hydrogen gas) to release the desired enantiomerically pure primary or secondary amine. google.com A patented process describes the synthesis of (R)-4-phenylbutan-2-amine using this methodology, highlighting its utility in achieving high enantiopurity. google.com
Chiral Auxiliary-Driven Routes to this compound Derivatives
Chiral auxiliary-based synthesis is a robust strategy for inducing stereoselectivity. In this approach, an enantiopure chiral molecule (the auxiliary) is temporarily incorporated into an achiral substrate to guide the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched product.
A prominent method for synthesizing stereoisomers of phenylbutanamine involves the reductive amination of a prochiral ketone using a chiral primary amine as the auxiliary. google.comgoogle.com For instance, the synthesis of (R)-4-phenylbutan-2-amine can be achieved by reacting 4-phenyl-2-butanone with the chiral auxiliary (R)-1-methylbenzylamine. This reaction, conducted in the presence of a hydrogenating catalyst and a mild Lewis acid like a titanium-based reagent, proceeds through a diastereomeric imine intermediate. The steric influence of the chiral auxiliary directs the addition of hydrogen to one face of the imine, leading to a predominance of one diastereomer of the secondary amine. google.comgoogle.com Subsequent hydrogenolysis cleaves the chiral auxiliary, yielding the desired enantiopure primary amine product. google.com This method is advantageous as it can produce the target amine with a good diastereomeric excess, often exceeding 70%. google.comgoogle.com
| Parameter | Condition google.com |
| Ketone | 4-phenyl-2-butanone |
| Chiral Auxiliary | (R)-1-methylbenzylamine |
| Reaction | Reductive Amination |
| Cleavage | Hydrogenolysis |
| Product | (R)-4-phenylbutan-2-amine |
| Diastereomeric Excess | ≥ 70% |
Transition Metal-Catalyzed Asymmetric Hydrogenation and Reductive Amination
Transition metal catalysis offers a more atom-economical route to chiral amines by using a small amount of a chiral catalyst to generate large quantities of an enantiopure product. The asymmetric hydrogenation of prochiral imines is one of the most direct and efficient approaches for preparing valuable α-chiral amines. acs.org
This strategy involves the use of transition metals such as iridium, rhodium, or palladium, complexed with chiral ligands. acs.org A wide variety of chiral phosphorus ligands, including phosphino-oxazolines and P-stereogenic phosphines, have been developed to achieve high enantioselectivity. acs.org For the synthesis of this compound stereoisomers, a precursor imine would be subjected to hydrogenation under a hydrogen atmosphere with a suitable chiral catalyst. The chiral ligand environment around the metal center forces the hydrogen to add to a specific face of the C=N double bond, resulting in the preferential formation of one enantiomer. While first-row transition metals like iron and cobalt are also being explored for asymmetric hydrogenation, noble metals remain more common. rsc.org
Direct asymmetric reductive amination of a ketone, such as 2-phenyl-2-butanone, is another powerful technique. This one-pot reaction combines the ketone, an ammonia (B1221849) source, and a reducing agent (typically H2) in the presence of a chiral transition metal catalyst, bypassing the need to pre-form and isolate the imine intermediate.
| Catalyst Type | Metal Center Examples | Common Chiral Ligand Classes | Application |
| Asymmetric Hydrogenation | Iridium, Rhodium, Palladium | Diphosphines, Phosphine-Oxazolines (e.g., SIPHOX) | Enantioselective reduction of pre-formed imines |
| Asymmetric Reductive Amination | Iridium, Rhodium, Ruthenium | N,P-Ligands, Diphosphines | Direct conversion of ketones to chiral amines |
Asymmetric Alkylation and Amination Reactions Leading to the this compound Core
The construction of the this compound core can also be achieved through asymmetric C-C or C-N bond-forming reactions. Biocatalytic methods, in particular, have emerged as powerful and environmentally friendly alternatives to traditional chemical synthesis. mdpi.com
Enzymes such as ω-transaminases (ω-TAs) are highly effective for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.com In this process, an ω-TA catalyzes the transfer of an amino group from an amine donor (like isopropylamine) to the ketone substrate (2-phenyl-2-butanone). The enzyme's chiral active site ensures that the amino group is added stereoselectively, producing a single enantiomer of the amine with high enantiomeric excess. mdpi.com Similarly, amine dehydrogenases (AmDHs) can catalyze the reductive amination of ketones with high selectivity.
Furthermore, chemoenzymatic cascades have been developed to synthesize more complex structures. For example, the synthesis of diastereomerically enriched 3-methyl-4-phenylbutan-2-amine has been reported by combining ene-reductases (EReds) with ω-transaminases (ωTAs). nih.govacs.org The ERed first reduces the C=C double bond of an α,β-unsaturated ketone asymmetrically, followed by the ω-TA-catalyzed stereoselective amination of the resulting saturated ketone. acs.org
Stereodivergent Synthesis of Enantiopure this compound and Related Structures
Stereodivergent synthesis provides access to any desired stereoisomer of a product from a common starting material by simply changing the catalyst or reaction conditions. chemrxiv.org This approach is particularly powerful for building libraries of stereochemically diverse molecules for biological screening.
A notable example is the development of a one-pot enzymatic cascade for the direct conversion of racemic 4-phenyl-2-butanol into either the (S)- or (R)-enantiomer of 4-phenylbutan-2-amine. d-nb.infonih.gov This system utilizes a combination of two enantio-complementary alcohol dehydrogenases, cofactor recycling enzymes, and either an (S)- or (R)-enantioselective transaminase. By selecting the appropriate transaminase, the reaction can be steered towards the desired amine enantiomer with good to excellent enantioselectivity. nih.gov
| Target Enantiomer | Key Enzyme | Molar Conversion | Enantiomeric Excess (ee) nih.gov |
| (S)-4-phenylbutan-2-amine | (S)-selective Transaminase | 67% (at 50 mM) d-nb.info | 73% |
| (R)-4-phenylbutan-2-amine | (R)-selective Transaminase | >99% | >99% |
This strategy highlights the modularity and efficiency of biocatalytic systems in achieving stereodivergence. nih.gov A similar principle has been applied using a dual-enzyme cascade of ene-reductases (EReds) and imine reductases/reductive aminases (IReds/RedAms), which allows for the synthesis of multiple stereoisomers of substituted amines by combining different stereoselective enzymes. acs.org
Mechanistic Investigations of this compound Synthesis Pathways
Understanding the reaction mechanisms and catalytic cycles is crucial for optimizing existing synthetic methods and designing new, more efficient catalysts. These investigations often combine experimental studies with computational chemistry.
Elucidation of Catalytic Cycles in Enantioselective Transformations
The mechanism of ω-transaminase-catalyzed amination is well-established and serves as a prime example of a biocatalytic cycle. The reaction is dependent on the pyridoxal (B1214274) 5′-phosphate (PLP) cofactor. The cycle proceeds in two half-reactions: First, the PLP cofactor accepts the amino group from an amine donor, forming a pyridoxamine (B1203002) 5′-phosphate (PMP) intermediate and releasing a ketone byproduct. In the second half-reaction, the prochiral ketone substrate enters the active site, and the amino group is transferred from the PMP to the ketone, yielding the chiral amine product and regenerating the PLP cofactor for the next catalytic cycle. mdpi.com The high enantioselectivity arises from the specific orientation of the substrate within the enzyme's chiral active site. mdpi.com
For transition metal-catalyzed reactions, the mechanisms can be more varied. In the case of iridium-catalyzed asymmetric hydrogenation of imines, the mechanism generally involves the coordination of the imine to the chiral iridium-hydride complex. This is followed by the migratory insertion of the C=N bond into the Ir-H bond, which is the key stereodetermining step. Finally, hydrogenolysis or reaction with H2 releases the chiral amine and regenerates the active catalyst. diva-portal.org
Computational Chemistry (DFT) Studies on Reaction Energetics and Transition States
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating reaction mechanisms at a molecular level. DFT calculations allow researchers to model transition states, calculate reaction energy barriers, and rationalize the origins of enantioselectivity. uaeu.ac.ae
In the context of asymmetric catalysis, DFT studies can explain why a particular combination of a metal and a chiral ligand favors the formation of one enantiomer over the other. For example, DFT calculations have been used to understand the enantioconvergent hydrogenation of enamides, revealing that different mechanistic pathways can be operative for different substrate classes. diva-portal.org These studies can pinpoint the crucial noncovalent interactions, such as hydrogen bonding or π-π stacking, between the catalyst and the substrate in the transition state that are responsible for chiral induction. mdpi.comjku.at By modeling the energies of the competing diastereomeric transition states that lead to the (R) and (S) products, the predicted enantiomeric excess can be calculated and compared with experimental results, providing a deeper understanding of the catalytic system.
Intermediates Identification and Characterization in Amine Formation Reactions
The synthesis of this compound proceeds through various reaction pathways, each characterized by distinct intermediates. The identification and characterization of these transient species are paramount for understanding reaction mechanisms and optimizing synthetic yields. Key methodologies include reductive amination, the Strecker synthesis, and pathways involving oxirane intermediates.
One of the most common routes to analogous primary amines is the reductive amination of a corresponding ketone . nbinno.comderpharmachemica.com In the case of this compound, the precursor is 2-phenyl-2-butanone. The reaction is initiated by the nucleophilic attack of an amine source, such as ammonia, on the carbonyl carbon of the ketone. This forms an unstable carbinolamine intermediate. Subsequent dehydration of the carbinolamine yields a crucial imine intermediate (or Schiff base). This imine is then reduced in situ to the final amine product. The characterization of the imine intermediate is often challenging due to its reactivity, but its formation is a critical step in the reaction sequence.
Another classical method adaptable for this synthesis is the Strecker synthesis . This pathway would begin with 2-phenyl-2-butanone, which reacts with an alkali metal cyanide and ammonia. The key intermediate formed in this process is an α-aminonitrile, specifically 2-amino-2-phenylbutanenitrile. This stable intermediate can be isolated and characterized before its subsequent hydrolysis to an amino acid, followed by decarboxylation, or reduction to the target amine. A related synthesis for a similar compound involves the formation of 2-(N,N-dimethylamino)-2-phenylbutyronitrile from propiophenone (B1677668), dimethylamine, and sodium cyanide. google.com
A third synthetic approach involves the formation and subsequent ring-opening of an epoxide (oxirane) intermediate . For instance, a synthetic route to the related 2-dimethylamino-2-phenylbutanol starts from propiophenone, which is converted to 1-ethyl-1-phenyloxirane using a sulfur ylide. koreascience.kr This oxirane is a key, characterizable intermediate. The subsequent step involves the regioselective ring-opening of the epoxide by an amine nucleophile. The attack of the amine occurs at the sterically hindered tertiary carbon, facilitated by the stability of the resulting benzylic carbocation-like transition state, to form the amino alcohol product. koreascience.kr This method highlights how stable cyclic intermediates can be employed in the controlled construction of the C-N bond.
The characterization of these intermediates relies heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is used to elucidate the carbon skeleton and the position of functional groups, while Mass Spectrometry (MS) confirms the molecular weight.
| Synthetic Pathway | Key Intermediate | Precursor | Typical Characterization Methods |
|---|---|---|---|
| Reductive Amination | 2-Phenyl-N-butyliden-2-amine (Imine) | 2-Phenyl-2-butanone | Difficult to isolate; often inferred from reaction mechanism. Characterized in situ by NMR or trapped. |
| Strecker Synthesis | 2-Amino-2-phenylbutanenitrile (α-Aminonitrile) | 2-Phenyl-2-butanone | IR (C≡N stretch), 1H & 13C NMR, Mass Spectrometry |
| Oxirane Pathway | 1-Ethyl-1-phenyloxirane | Propiophenone | 1H & 13C NMR, Mass Spectrometry koreascience.kr |
C-N Bond Activation Mechanisms in this compound Synthesis
While many syntheses of this compound focus on C-N bond formation, the concept of C-N bond activation is critical for understanding potential side reactions, degradation pathways, and advanced synthetic transformations such as the derivatization of amines. arkat-usa.orgnih.gov C-N bonds are generally inert, making their cleavage a challenging but powerful synthetic strategy. rsc.org Transition-metal catalysis is the predominant approach for achieving this transformation. arkat-usa.orgrsc.org
The mechanisms for transition-metal-mediated C-N bond activation can be broadly categorized and are relevant to benzylic amines, a class to which this compound belongs:
Oxidative Addition : This is a common mechanism for late, low-valent transition metals like palladium (Pd) and nickel (Ni). rsc.orgacs.org The metal center (in a low oxidation state, e.g., Pd(0)) inserts itself into the C-N sigma bond, leading to an organometallic intermediate where the metal is in a higher oxidation state (e.g., Pd(II)). This activation often requires the nitrogen atom to be part of a leaving group, such as in ammonium (B1175870) salts or activated amides, to facilitate the reaction. arkat-usa.org For example, palladium-catalyzed Sonogashira coupling of benzylic ammonium salts with terminal alkynes proceeds via the cleavage of the C(sp³)–N bond. arkat-usa.org
β-Nitrogen Elimination : This mechanism is analogous to the well-known β-hydride elimination. A metal center coordinated to the molecule can abstract a hydrogen from the carbon β to the nitrogen, forming a metal-hydride and an imine or enamine intermediate. This process effectively cleaves the C-N bond and is a key step in catalytic cycles like the deaminative coupling of primary amines. marquette.edu
C-H Bond Cleavage Triggered C-N Activation : In some catalytic systems, particularly with ruthenium (Ru), the reaction is initiated by the activation of a C-H bond, which then facilitates the subsequent C-N bond cleavage. nih.gov For instance, ruthenium-catalyzed deaminative coupling of primary amines to form secondary amines is proposed to proceed via the formation of an imine intermediate, with the turnover-limiting step being the C-N bond cleavage. nih.govmarquette.edu
Manganese-based catalysts have also emerged for C-N bond formation via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. beilstein-journals.org In this process, an alcohol is first dehydrogenated to an aldehyde or ketone by the manganese complex. This carbonyl compound then reacts with an amine to form an imine, which is subsequently reduced by the hydrogen that was "borrowed" in the first step. While this is primarily a C-N bond formation strategy, it relies on the reversible formation and cleavage of C-H, O-H, and N-H bonds, and the central imine formation step is directly relevant to the intermediates discussed previously. beilstein-journals.org
| Catalytic Metal | General Mechanism | Example Reaction Type | Reference |
|---|---|---|---|
| Palladium (Pd) | Oxidative Addition | Cross-coupling of benzylic ammonium salts | arkat-usa.org |
| Nickel (Ni) | Oxidative Addition | Cross-coupling of activated amides | acs.org |
| Ruthenium (Ru) | C-H activation followed by C-N cleavage | Deaminative coupling of primary amines | nih.govmarquette.edu |
| Manganese (Mn) | Borrowing Hydrogen (via imine intermediate) | N-alkylation of amines with alcohols | beilstein-journals.org |
Stereochemical Control and Enantiomeric Purity Assessment in 2 Phenylbutan 2 Amine Research
Methodologies for Achieving High Enantiomeric Excess
The synthesis of enantiomerically pure 2-phenylbutan-2-amine is a key focus in organic chemistry. High enantiomeric excess (ee) is often achieved through asymmetric synthesis, where a chiral influence directs the reaction towards the preferential formation of one enantiomer.
Biocatalytic Approaches: Enzymes, particularly transaminases (TAs), have emerged as powerful tools for the asymmetric synthesis of chiral amines. Amine transaminases catalyze the transfer of an amino group from an amino donor to a ketone substrate. In the synthesis of this compound, 4-phenylbutan-2-one serves as the prochiral ketone. By selecting an appropriate (R)- or (S)-selective transaminase, the desired enantiomer of the amine can be produced with high conversion and enantiomeric excess.
For instance, studies have employed various amine transaminases from different microbial sources to catalyze the amination of 4-phenylbutan-2-one. Using isopropylamine (B41738) as the amino donor, different (S)- and (R)-selective enzymes can be screened for both conversion efficiency and enantioselectivity. researchgate.net Research has shown that ω-transaminases can be particularly effective in this biocatalytic approach, yielding high enantiomeric excess and demonstrating the utility of enzymes in producing optically active amines for pharmaceutical applications. The use of immobilized whole-cell biocatalysts with (R)-transaminase activity has also been reported for the synthesis of related phenylpropan-2-amine derivatives, achieving high enantiopurity (>99% ee). researchgate.net
Chemical Synthesis: Asymmetric chemical synthesis provides alternative routes to enantiomerically enriched this compound. One prominent method is the asymmetric transfer hydrogenation (ATH) of N-(tert-butylsulfinyl)imine derived from 4-phenylbutan-2-one. This method has been shown to produce the (R)-enantiomer with a moderate enantiomeric excess. The reaction conditions, such as the choice of solvent and catalyst loading, are critical in influencing the stereochemical outcome.
Another approach involves the design and use of chiral auxiliaries. For example, a chiral (Rs)-2-phenyl-2-propyl sulfinamide has been designed and synthesized. Its derived imines can undergo asymmetric addition reactions. While this has been demonstrated with allylmagnesium bromide to produce homoallylic amines with excellent diastereoselectivity (>99% de), the principle can be applied to the synthesis of other chiral amines. nih.gov
Below is a table summarizing findings for biocatalytic synthesis of a related compound, highlighting the potential of this methodology.
| Enzyme (Transaminase) | Amino Donor | Conversion (%) | Enantiomeric Excess (% ee) | Product Enantiomer |
| ATA-T11 | Isopropylamine | 26 | >99 | (S) |
| V20-W-A4C | Isopropylamine | 31 | 97 | (S) |
| ATA-256 | Isopropylamine | 35 | >99 | (R) |
| ATA-024 | Isopropylamine | 19 | 98 | (R) |
| Data derived from a study on the asymmetric synthesis of a similar amine product using various amine transaminases (ATAs). researchgate.net |
Chiral Recognition Phenomena in Synthetic and Biocatalytic Processes
Chiral recognition is the ability of a chiral entity to interact differently with the two enantiomers of another chiral compound. This phenomenon is the cornerstone of enantioselective synthesis and separation.
In biocatalytic processes involving this compound, the active site of the enzyme acts as a chiral environment. The three-dimensional arrangement of amino acid residues in the active site creates specific binding pockets that preferentially accommodate one enantiomer of the substrate or form one enantiomer of the product. For example, in the transaminase-mediated synthesis from 4-phenylbutan-2-one, the enzyme's active site distinguishes between the two prochiral faces of the ketone, leading to the stereoselective addition of the amino group. The interactions between the substrate and the amino acids of the active site are more complementary for the transition state leading to one enantiomer over the other. researchgate.net
In chemical synthesis, chiral recognition is often mediated by a chiral catalyst or reagent. During asymmetric transfer hydrogenation, the chiral ligand on the metal catalyst forms diastereomeric transition states with the substrate. The difference in the activation energies of these transition states dictates the enantioselectivity of the reaction. rsc.org Similarly, chiral auxiliaries attached to the substrate can direct the approach of a reagent from a less sterically hindered face, resulting in the preferential formation of one diastereomer, which can then be cleaved to yield the desired enantiomerically enriched product.
The stereochemical outcome of many asymmetric reactions is governed by single asymmetric induction, where a single chiral element in the substrate or catalyst controls the reaction. rsc.org The effectiveness of this control is determined by the energy difference between the diastereomeric transition states. Even a small energy difference can lead to a significant enantiomeric excess. rsc.org
Advanced Chromatographic Techniques for Enantiomer Separation and Purity Determination
Chromatographic methods are indispensable for separating the enantiomers of this compound and determining the enantiomeric excess of a synthetic product.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the enantioseparation of chiral compounds. csfarmacie.cz This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of chiral amines. researchgate.net
The separation is achieved due to the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The enantiomer that forms the more stable complex is retained longer on the column, resulting in its elution after the less strongly interacting enantiomer. The mobile phase composition, which typically consists of a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like 2-propanol or ethanol, is optimized to achieve the best resolution. csfarmacie.czresearchgate.net Acidic or basic additives are often included in the mobile phase to improve peak shape and resolution for amine compounds. researchgate.net
For the analysis of this compound and its derivatives, various polysaccharide-based columns can be employed under normal-phase conditions. The choice of the specific CSP and mobile phase conditions is crucial for achieving baseline separation of the enantiomers.
| Chiral Stationary Phase (CSP) Type | Typical Mobile Phase | Common Application |
| Polysaccharide-based (e.g., Chiralpak®) | Hexane / Isopropanol | Enantioseparation of a wide range of chiral compounds, including amines. researchgate.net |
| Macrocyclic Antibiotic-based | Reversed-phase or Normal-phase | Separation of amino acids and other chiral compounds. csfarmacie.cz |
| Cyclodextrin-based | Reversed-phase | Inclusion complexation mechanism for chiral recognition. csfarmacie.cz |
Gas chromatography (GC) is another key technique for the separation of volatile chiral compounds like this compound. nih.gov The method employs a capillary column coated with a chiral stationary phase. Cyclodextrin derivatives are among the most popular and effective CSPs for GC. researchgate.netpharmaknowledgeforum.com
In chiral GC, the enantiomers are separated based on their differential interactions with the CSP. The separation is influenced by thermodynamic factors, and a plot of the logarithm of the retention factor against the inverse of the temperature can provide information about the enthalpy and entropy changes associated with the chiral recognition process. wiley.com For phenylalkylamines, studies have shown that the position of substituents on the phenyl ring can significantly affect the enantioseparation. wiley.com
The analysis is typically performed using a flame ionization detector (FID), which offers high sensitivity. The enantiomeric excess can be accurately determined by integrating the peak areas of the two enantiomers. Chiral GC offers advantages such as high efficiency, fast analysis times, and good resolution. pharmaknowledgeforum.com
| Chiral GC Stationary Phase | Typical Application | Key Features |
| Substituted Cyclodextrins | Separation of volatile chiral amines, alcohols, and ketones. researchgate.netwiley.com | High enantioselectivity, thermally stable. |
| Amino Acid Derivatives | Separation of amino acids and related compounds. uni-muenchen.de | Based on hydrogen bonding and dipole-dipole interactions. |
| Metal Coordination Complexes | Separation of various chiral compounds through complexation. pharmaknowledgeforum.com | Offers unique selectivity based on ligand exchange. |
Spectroscopic Probes for Chiral Discrimination (e.g., Circular Dichroism)
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by a chiral molecule. creative-biostructure.com This technique is a powerful tool for studying chiral molecules and can be used for stereochemical assignment. chiralabsxl.com
An achiral molecule absorbs both left- and right-circularly polarized light equally, resulting in no CD signal. However, the enantiomers of a chiral molecule, such as (R)- and (S)-2-phenylbutan-2-amine, will absorb the two types of polarized light differently. This differential absorption gives rise to a CD spectrum. The CD spectra of two enantiomers are mirror images of each other, with positive bands for one enantiomer corresponding to negative bands for the other. chiralabsxl.com
The CD spectrum provides a unique fingerprint for a chiral molecule and can be used to determine its absolute configuration by comparing the experimental spectrum to that of a known standard or to a spectrum predicted by theoretical calculations. chiralabsxl.com While a priori calculation of CD spectra can be complex, the technique is highly effective for comparing the stereochemistry of a series of related compounds. Once the absolute configuration of one member of the series is established, the configurations of the others can be determined by comparing their CD spectra. chiralabsxl.com
The magnitude of the CD signal is proportional to the concentration and the enantiomeric excess of the sample. This allows for the quantification of the enantiomeric composition of a mixture, although chromatographic methods are generally more accurate for this purpose.
Chemical Transformations and Derivative Chemistry of 2 Phenylbutan 2 Amine
Functional Group Interconversions of the Amine Moiety
The primary amine group is the most reactive site in the 2-phenylbutan-2-amine molecule and can be readily converted into other nitrogen-containing functional groups through oxidation and reductive transformations.
The primary amine functionality of this compound can be oxidized to form various products depending on the reagents and reaction conditions. While specific studies on this compound are not prevalent, the oxidation of structurally similar primary amines suggests that products such as imines or nitriles can be formed. Common oxidizing agents used for such transformations include potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). The initial oxidation product would likely be the corresponding imine, which could undergo further oxidation or hydrolysis.
Table 1: Potential Oxidation Products of this compound
| Product Type | General Structure | Notes |
|---|---|---|
| Imine | C₆H₅C(CH₃)(C₂H₅)C=NH | Formed by initial oxidation; may be an intermediate. |
Secondary and tertiary amines can be synthesized from this compound through processes like direct alkylation or reductive amination.
Direct Alkylation: This method involves the reaction of this compound with alkyl halides (e.g., methyl iodide, ethyl bromide). The amine acts as a nucleophile, displacing the halide in an Sₙ2 reaction. idc-online.com However, this approach can be difficult to control, as the resulting secondary amine is often more nucleophilic than the primary amine, leading to over-alkylation and the formation of a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. idc-online.com
Reductive Amination: A more controlled method for synthesizing secondary and tertiary amines is reductive amination. This process involves the initial condensation of this compound with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or hydrogen gas with a metal catalyst. derpharmachemica.com For example, reacting this compound with acetone (B3395972) followed by reduction would yield N-isopropyl-2-phenylbutan-2-amine. The synthesis of various amine derivatives via reductive amination is a widely applied strategy. nih.gov
Table 2: Examples of Reductive Transformation Reactions
| Reaction Type | Reactants | Product |
|---|---|---|
| Direct Alkylation | This compound + CH₃I | N-methyl-2-phenylbutan-2-amine |
| Reductive Amination | This compound + Acetone + NaBH₄ | N-isopropyl-2-phenylbutan-2-amine |
A multi-step synthesis has been reported for an analog, 2-(N,N-dimethylamino)-2-phenylbutanol, starting from propiophenone (B1677668) and dimethylamine, showcasing the creation of a tertiary amine at the C2 position. google.com
Electrophilic and Nucleophilic Substitution Reactions on the Phenyl Ring
Electrophilic Aromatic Substitution: The phenyl group of this compound can undergo electrophilic aromatic substitution. The amino group (—NH₂) is a powerful activating group and directs incoming electrophiles to the ortho and para positions due to its ability to donate its lone pair of electrons into the aromatic system, stabilizing the carbocation intermediate. youtube.com However, under the strongly acidic conditions often required for these reactions (e.g., nitration or sulfonation), the amine is protonated to form the ammonium group (—NH₃⁺). This group is strongly deactivating and a meta-director. To achieve para-substitution, the amine group is often protected, for instance, by converting it to an acetanilide (B955) (—NHCOCH₃). This protecting group is still an ortho, para-director but is less activating than the amine, which helps to prevent polysubstitution and side reactions. youtube.com
Table 3: Potential Products of Electrophilic Aromatic Substitution
| Reaction | Reagent | Major Product (with protection/deprotection) |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 4-nitro-2-phenylbutan-2-amine |
| Bromination | Br₂ / Acetic Acid | 4-bromo-2-phenylbutan-2-amine |
Nucleophilic Aromatic Substitution (SNAr): This type of reaction, where a nucleophile displaces a leaving group on an aromatic ring, is generally not feasible for this compound. SNAr reactions require the aromatic ring to be electron-deficient, a condition typically met by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a good leaving group (like a halide). wikipedia.orgmasterorganicchemistry.com Since this compound lacks these necessary features, its phenyl ring is nucleophilic and not susceptible to attack by other nucleophiles.
Condensation and Cyclization Reactions Utilizing the Amine Functionality
The nucleophilic nature of the primary amine group allows it to participate in various condensation and cyclization reactions.
Condensation Reactions: this compound can readily condense with aldehydes and ketones in an acid-catalyzed reaction to form imines, also known as Schiff bases. wikipedia.org The reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the final C=N double bond. askfilo.com The removal of water drives the equilibrium towards the imine product. wikipedia.org These imine derivatives can be valuable intermediates for further synthetic transformations.
Cyclization Reactions: The amine functionality can be used to construct heterocyclic rings. This typically involves reacting this compound with a bifunctional molecule containing two electrophilic centers. For instance, reaction with a 1,3-dicarbonyl compound could potentially lead to the formation of a dihydropyrimidine (B8664642) derivative. While specific examples involving this compound are scarce, related methodologies are well-established. For example, oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles has been used to synthesize indoline (B122111) derivatives, demonstrating how an amine on a phenyl ring can act as an intramolecular nucleophile. acs.org
Synthesis of Structural Analogs and Homologs of this compound
The synthesis of structural analogs and homologs of this compound is of interest for structure-activity relationship studies in various chemical and biological contexts. These syntheses often employ common reactions such as reductive amination and alkylation.
N-Substituted Analogs: As discussed in section 4.1.2, N-alkylation and reductive amination are primary methods for creating secondary and tertiary amine analogs. nih.gov
Phenyl Ring Substituted Analogs: Analogs with substituents on the phenyl ring can be prepared either by starting with a pre-substituted aromatic compound (e.g., 4-bromopropiophenone) and carrying it through a synthetic sequence similar to that for the parent compound, or by direct electrophilic substitution as described in section 4.2.
Alkyl Chain Analogs and Homologs: Modifying the alkyl chain provides access to a wide range of analogs. For example, using a different ketone in a reductive amination sequence can generate diverse structures. The synthesis of various benzopyran analogues has been achieved through reductive amination of the corresponding aldehydes with different primary amines. nih.gov Homologs, such as 2-phenylpropan-2-amine or 2-phenylpentan-2-amine, can be synthesized from their corresponding ketones (2-phenylpropan-2-one and 2-phenylpentan-2-one, respectively) via reductive amination with ammonia (B1221849). d-nb.info
Table 4: Representative Structural Analogs of this compound and Their Synthesis Strategy
| Analog Name | Structure Modification | Potential Synthetic Route |
|---|---|---|
| N,N-dimethyl-2-phenylbutan-2-amine | Amine is tertiary | Reductive amination with formaldehyde (B43269) or direct methylation idc-online.com |
| 2-(4-Nitrophenyl)butan-2-amine | Nitro group on phenyl ring | Nitration of a protected this compound derivative youtube.com |
| 2-Phenylpentan-2-amine | Ethyl group replaced by propyl | Reductive amination of 2-phenylpentan-2-one with ammonia d-nb.info |
Role of 2 Phenylbutan 2 Amine As a Chiral Building Block in Advanced Organic Synthesis
Precursor in the Construction of Complex Molecular Architectures
As a chiral precursor, 2-phenylbutan-2-amine provides a foundational stereocenter from which more complex molecules can be assembled. Its defined stereochemistry is transferred through successive reaction steps, influencing the final architecture of the target molecule. This is particularly valuable in the synthesis of bioactive compounds where specific stereoisomers are required for therapeutic efficacy. For instance, chiral amines are essential starting materials for many active pharmaceutical ingredients (APIs). researchgate.net The synthesis of polyfunctionalized arenes, which are significant motifs in pharmaceuticals and functional materials, often relies on versatile building blocks like chiral amines to introduce specific functionalities in a controlled manner. nih.gov The ability to construct complex molecular architectures is a key challenge in organic synthesis, and the use of pre-existing chiral building blocks like this compound is a highly effective strategy. nih.govresearchgate.net
Chiral Auxiliary Applications in Stereoselective Reactions
One of the most powerful applications of this compound is its use as a chiral auxiliary. In this role, the amine is temporarily attached to a non-chiral substrate to form a new, diastereomeric intermediate. This intermediate then undergoes a reaction where the steric and electronic properties of the chiral auxiliary direct the formation of a new stereocenter with a high degree of selectivity. After the desired stereochemistry is established, the auxiliary is cleaved from the molecule, having fulfilled its role of inducing chirality.
A common application is in the diastereoselective hydrogenation of ketones. For example, a prochiral ketone can be condensed with a chiral amine like (R)-(+)-α-methylbenzylamine (a structurally related compound) to form a chiral imine. Subsequent hydrogenation of this imine, followed by removal of the auxiliary, yields an enantioenriched primary amine. This general strategy, known as reductive amination, is a cornerstone of asymmetric synthesis. google.com The effectiveness of such reactions is often high, with reports of achieving diastereomeric excesses (d.e.) of 70% or greater. google.com
| Reaction Type | Auxiliary | Substrate | Result | Diastereomeric Excess (d.e.) |
| Reductive Amination | Chiral Primary Amine | Prochiral Ketone | Enantioenriched Secondary Amine | ≥ 70% google.com |
| Diastereoselective Hydrogenation | (R)-(+)-α-methylbenzylamine | 1-phenyl-2-butanone | Chiral Amine | Not Specified |
This table illustrates the application of chiral amines as auxiliaries in stereoselective synthesis, showing the potential for high diastereoselectivity.
Intermediate in the Development of Scaffolds with Defined Stereochemistry
Beyond single-step applications, this compound serves as a key intermediate in the synthesis of chiral scaffolds. These scaffolds are core molecular structures with defined stereochemistry that act as templates for creating libraries of diverse compounds. For example, chiral amines are integral to the synthesis of N-functionalized 2-aminophenols, which are versatile precursors for natural alkaloids, agrochemicals, and catalyst ligands. nih.gov
Enzymatic methods have also been employed to create chiral amine scaffolds. Transaminases (ATAs) can be used for the stereoselective synthesis of compounds like (R)-4-phenylbutan-2-amine, which is a precursor to the antihypertensive agent Dilevalol. researchgate.net This chemo-enzymatic approach highlights the versatility of chiral amines as intermediates in both traditional organic synthesis and biocatalysis, enabling the construction of complex and biologically relevant scaffolds. researchgate.net
Application in the Synthesis of Diverse Organic Molecules and Fine Chemicals
The utility of this compound extends to the synthesis of a broad range of organic molecules and fine chemicals. Its derivatives are of interest in medicinal chemistry for their potential effects on the central nervous system. ontosight.ai The ability of such compounds to interact with neurotransmitter receptors makes them valuable leads in the development of drugs for neurological disorders. ontosight.ai
Furthermore, chiral amines are fundamental building blocks for a variety of pharmaceuticals. biosynth.com The synthesis of optically pure amines is crucial as they are often key components in the final structure of active compounds. researchgate.net For instance, the diastereomer of the HIV protease inhibitor Darunavir involves a complex synthesis where a chiral amino alcohol fragment is a central piece of the molecule, underscoring the importance of such chiral building blocks in creating sophisticated therapeutic agents. researchgate.net The development of efficient synthetic routes, including biocatalytic methods, to produce enantiomerically pure amines continues to be an area of active research, driven by their importance in the pharmaceutical and chemical industries. google.comacs.org
Molecular Interactions and Mechanistic Biochemical Studies of 2 Phenylbutan 2 Amine Excluding Pharmacological Outcomes
Investigations of Protein-Ligand Binding Mechanisms
The binding of small molecules to plasma proteins is a critical determinant of their distribution and bioavailability. Bovine Serum Albumin (BSA) is frequently used as a model protein for these studies due to its structural and functional similarity to Human Serum Albumin (HSA).
Spectroscopic Analysis of Binding Interactions (e.g., with Bovine Serum Albumin)
The interaction between 4-phenylbutan-2-amine (an isomer of 2-Phenylbutan-2-amine) and Bovine Serum Albumin (BSA) has been investigated using various spectroscopic techniques, providing insight into the binding mechanism. nih.gov UV-Visible absorption spectroscopy, fluorescence spectroscopy, and circular dichroism (CD) have been employed to probe the binding. nih.gov
Fluorescence quenching studies revealed that 4-phenylbutan-2-amine has a strong capacity to quench the intrinsic fluorescence of BSA. nih.gov This quenching is attributed to the interaction of the amine with the tryptophan and tyrosine residues of the protein. The mechanism of this fluorescence quenching was determined to be a static process, which involves the formation of a non-fluorescent ground-state complex between the fluorophore (BSA) and the quencher (4-phenylbutan-2-amine). nih.gov
Synchronous and Circular Dichroism (CD) spectral data indicated that the binding of 4-phenylbutan-2-amine induces conformational changes in the secondary structure of BSA, further confirming the interaction between the small molecule and the protein. nih.gov
Determination of Binding Constants and Stoichiometry
The binding parameters for the interaction of 4-phenylbutan-2-amine with BSA were quantified using the Stern-Volmer equation. This analysis allows for the determination of the binding constant (K) and the number of binding sites (n). nih.gov
The thermodynamic parameters of this binding interaction have also been determined, showing a positive enthalpy change (ΔH⁰) and a positive entropy change (ΔS⁰). This suggests that the binding is primarily an entropy-driven process, with hydrophobic forces playing a major role in the interaction between 4-phenylbutan-2-amine and BSA. nih.gov The negative Gibbs free energy change (ΔG⁰) indicates that the binding process is spontaneous. nih.gov
Table 1: Thermodynamic Parameters for the Interaction of 4-phenylbutan-2-amine with BSA
| Parameter | Value |
|---|---|
| ΔH⁰ (kJ mol⁻¹) | Positive |
| **ΔS⁰ (J K⁻¹ mol⁻¹) ** | Positive |
| ΔG⁰ (kJ mol⁻¹) | Negative |
Data derived from studies on 4-phenylbutan-2-amine, an isomer of this compound. nih.gov
Enzymatic Transformations and Biotransformation Pathways (in vitro studies)
The biotransformation of amines is often mediated by enzymes such as transaminases and dehydrogenases. These enzymes play a crucial role in the synthesis and metabolism of a wide range of compounds.
Interaction with Transaminases and Dehydrogenases
While direct in vitro transformation studies on this compound are limited, research on the biocatalytic synthesis of this compound and its analogs provides significant insight into its interaction with transaminases and amine dehydrogenases.
Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor. Studies on natural transaminase fusions have shown that these enzymes can accept a range of amines as substrates, including 4-phenylbutan-2-amine. nih.gov This indicates that this compound is likely to be a substrate for certain transaminases. The interaction involves the formation of a Schiff base intermediate with the pyridoxal-5'-phosphate (PLP) cofactor in the enzyme's active site.
Amine Dehydrogenases (AmDHs) catalyze the reductive amination of carbonyl compounds to produce chiral amines. Research on a chimeric amine dehydrogenase has demonstrated its activity on 4-phenylbutan-2-one, which is the direct ketone precursor to this compound. researchgate.net This suggests a direct interaction where the enzyme facilitates the addition of an amino group to the ketone, followed by a reduction step, to form the final amine product.
Substrate Specificity and Reactivity in Biocatalytic Systems
The substrate specificity of enzymes determines their utility in biocatalytic processes.
In the context of transaminases , studies have shown that thermophilic transaminase fusions exhibit broad substrate specificity, with activity towards aromatic amines like 4-phenylbutan-2-amine. nih.gov The reactivity in these systems is dependent on the specific enzyme variant and reaction conditions.
For amine dehydrogenases , engineered enzymes have shown considerable promise in the synthesis of chiral amines. A chimeric AmDH, created by domain shuffling of two parent AmDHs, was found to catalyze the amination of various ketones, including those structurally related to the precursor of this compound. researchgate.net Notably, a specific engineered amine dehydrogenase, Rs-PhAmDH, has been identified as being active in the reductive amination of 4-phenylbutan-2-one. nih.gov The reaction proceeds with high stereoselectivity, producing the (R)-configured amine. nih.gov
Table 2: Enzymatic Systems with Activity Towards this compound or its Precursor
| Enzyme Class | Specific Enzyme/System | Substrate | Product | Reference |
|---|---|---|---|---|
| Transaminase | Thermophilic Transaminase Fusions | 4-phenylbutan-2-amine | Corresponding ketone | nih.gov |
| Amine Dehydrogenase | Chimeric Amine Dehydrogenase | 4-phenylbutan-2-one | This compound | researchgate.net |
| Amine Dehydrogenase | Rs-PhAmDH | 4-phenylbutan-2-one | (R)-2-Phenylbutan-2-amine | nih.gov |
Studies on Molecular Targets and Recognition Events (molecular level, not physiological effects)
Beyond the well-characterized binding to serum albumins, specific molecular targets of this compound at a molecular recognition level, excluding physiological effects, are not extensively documented in the reviewed scientific literature. The primary molecular interactions that have been elucidated are with the active sites of enzymes involved in its biocatalytic synthesis, namely transaminases and amine dehydrogenases, as detailed in the previous section. These interactions are driven by the structural features of the molecule, allowing it to fit within the catalytic pocket of these enzymes and undergo transformation. Further research is required to identify other potential molecular binding partners and to characterize the specific non-covalent interactions that govern these recognition events.
Investigating Interactions with Neurotransmitter Receptors and Transporters
Research into the molecular interactions of this compound has revealed a distinct profile of activity at monoamine transporters and receptors. The compound acts as a releasing agent and a reuptake inhibitor at these sites, with varying potencies.
This compound is a substrate for monoamine transporters, functioning as a norepinephrine-dopamine releasing agent (NDRA). wikipedia.org It also acts to a lesser extent as a norepinephrine-dopamine reuptake inhibitor (NDRI). wikipedia.org Its effects on serotonin (B10506) are considerably weaker. wikipedia.org In vitro studies using rat brain synaptosomes have quantified its potency as a monoamine releaser, demonstrating a clear preference for norepinephrine (B1679862) and dopamine (B1211576) over serotonin. wikipedia.org Specifically, the half-maximal effective concentration (EC50) for inducing the release of norepinephrine is 28.8 nM, for dopamine it is 262 nM, and for serotonin, it is 2575 nM. wikipedia.org Another study reported a potent release of norepinephrine with a half-maximal inhibitory concentration (IC50) of 39.4 nmol/l, while showing weaker effects on dopamine (IC50 = 262 nmol/l) and serotonin (IC50 = 3511 nmol/l) release. nih.gov
In addition to its action on plasma membrane transporters, this compound has been investigated for its effects on the vesicular monoamine transporter 2 (VMAT2). Unlike many other amphetamine-related compounds, it is completely inactive at VMAT2. wikipedia.org
Regarding receptor interactions, this compound has been identified as an agonist at the trace amine-associated receptor 1 (TAAR1). wikipedia.orgpatsnap.com In one study, it was characterized as a weak partial agonist at human TAAR1, with an EC50 of 5,470 nM and a maximal efficacy (Emax) of 68%. wikipedia.org Its activity at TAAR1 is less potent compared to amphetamine. wikipedia.org Furthermore, it has been found to be inactive as a ligand or agonist at serotonin 5-HT2 receptors, including the 5-HT2A, 5-HT2B, and 5-HT2C subtypes. wikipedia.org However, one study did report it as a weak partial agonist at the human serotonin 5-HT2C receptor with an EC50 of 1,394 nM and a Vmax of 66%. wikipedia.org
The compound also exhibits very weak inhibitory activity towards monoamine oxidase (MAO). Specifically, it inhibits MAO-A with an IC50 of 85,000–143,000 nM and MAO-B with an IC50 of 285,000 nM. wikipedia.org Another study reported Ki values for MAO-A inhibition in rat tissues to be in the range of 85-88 µM. drugbank.comresearchgate.net
| Target | Interaction Type | Value | Species/System | Reference |
|---|---|---|---|---|
| Norepinephrine Transporter (NET) | Release | EC50: 28.8 nM | Rat Brain Synaptosomes | wikipedia.org |
| Norepinephrine Transporter (NET) | Release | IC50: 39.4 nmol/l | - | nih.gov |
| Dopamine Transporter (DAT) | Release | EC50: 262 nM | Rat Brain Synaptosomes | wikipedia.org |
| Dopamine Transporter (DAT) | Release | IC50: 262 nmol/l | - | nih.gov |
| Serotonin Transporter (SERT) | Release | EC50: 2575 nM | Rat Brain Synaptosomes | wikipedia.org |
| Serotonin Transporter (SERT) | Release | IC50: 3511 nmol/l | - | nih.gov |
| Trace Amine-Associated Receptor 1 (TAAR1) | Partial Agonist | EC50: 5,470 nM (Emax: 68%) | Human | wikipedia.org |
| Serotonin 5-HT2C Receptor | Weak Partial Agonist | EC50: 1,394 nM (Vmax: 66%) | Human | wikipedia.org |
| Monoamine Oxidase A (MAO-A) | Inhibition | IC50: 85,000–143,000 nM | In vitro | wikipedia.org |
| Monoamine Oxidase A (MAO-A) | Inhibition | Ki: 85-88 µM | Rat Tissues | drugbank.comresearchgate.net |
| Monoamine Oxidase B (MAO-B) | Inhibition | IC50: 285,000 nM | In vitro | wikipedia.org |
| Vesicular Monoamine Transporter 2 (VMAT2) | Inactive | - | - | wikipedia.org |
| Serotonin 5-HT2A, 5-HT2B Receptors | Inactive | - | - | wikipedia.org |
Exploring Mechanisms of Modulatory Activity at the Molecular Level
The modulatory activity of this compound at the molecular level is primarily driven by its function as a monoamine releasing agent. wikipedia.org By acting as a substrate for the norepinephrine and dopamine transporters, it induces a conformational change in these proteins, leading to the reverse transport or efflux of the respective neurotransmitters from the presynaptic neuron into the synaptic cleft. ncats.iohmdb.ca This mechanism is distinct from that of pure reuptake inhibitors, which block the transporter without being transported themselves. wikipedia.org In vivo microdialysis studies in conscious rats have confirmed that the administration of this compound leads to a significant increase in extracellular dopamine concentrations in the striatum, while having no significant effect on serotonin levels. nih.gov
The interaction with TAAR1 provides another layer to its modulatory mechanism. wikipedia.orgpatsnap.com Agonism at TAAR1, which is located intracellularly in monoamine neurons, can influence neurotransmitter dynamics. wikipedia.org Activation of TAAR1 can lead to the phosphorylation of the dopamine transporter, which may result in its reversal of transport direction or its withdrawal from the cell membrane, thereby contributing to increased extracellular dopamine levels. wikipedia.org
Notably, the lack of activity at VMAT2 distinguishes this compound from many other amphetamine-like compounds. wikipedia.org VMAT2 is responsible for packaging cytoplasmic monoamines into synaptic vesicles for subsequent release. wikipedia.org Compounds that inhibit VMAT2 can deplete vesicular stores of neurotransmitters. The inactivity of this compound at this transporter suggests that its primary mechanism for increasing synaptic monoamine levels is through its action on the plasma membrane transporters and TAAR1, rather than by altering vesicular storage.
| Molecular Target | Mechanism | Consequence | Reference |
|---|---|---|---|
| Norepinephrine Transporter (NET) | Substrate, induces reverse transport (efflux) | Increased synaptic norepinephrine | wikipedia.orgwikipedia.org |
| Dopamine Transporter (DAT) | Substrate, induces reverse transport (efflux) | Increased synaptic dopamine | wikipedia.orgwikipedia.orgnih.gov |
| Serotonin Transporter (SERT) | Weak substrate, induces weak reverse transport (efflux) | Minimal increase in synaptic serotonin | wikipedia.orgwikipedia.org |
| Trace Amine-Associated Receptor 1 (TAAR1) | Partial Agonist | Modulation of dopamine transporter function, potentially contributing to increased extracellular dopamine | wikipedia.orgpatsnap.com |
| Monoamine Oxidase A (MAO-A) | Weak Inhibitor | Minor reduction in monoamine metabolism | wikipedia.orgdrugbank.comresearchgate.net |
| Vesicular Monoamine Transporter 2 (VMAT2) | Inactive | No direct effect on vesicular storage of monoamines | wikipedia.org |
Advanced Analytical Characterization in 2 Phenylbutan 2 Amine Research
Spectroscopic Methods for Structural Elucidation of Synthetic Products and Intermediates
Spectroscopic techniques are foundational in the analysis of 2-Phenylbutan-2-amine, each providing unique and complementary information about its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not widely published, the expected chemical shifts and multiplicities can be predicted based on its structure and comparison with related compounds.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the different proton environments in the molecule.
Aromatic Protons: The protons on the phenyl group are expected to appear in the downfield region, typically between δ 7.2 and 7.4 ppm, as a complex multiplet due to spin-spin coupling.
Ethyl Group Protons: The methylene (B1212753) (-CH2-) protons of the ethyl group would likely resonate around δ 1.6-1.8 ppm as a quartet, being split by the adjacent methyl protons. The terminal methyl (-CH3) protons of the ethyl group are expected to appear further upfield, around δ 0.8-1.0 ppm, as a triplet, split by the methylene protons.
Methyl Group Protons: The methyl group attached to the same carbon as the phenyl and amine groups would be a singlet, expected to appear around δ 1.3-1.5 ppm.
Amine Protons: The amine (-NH2) protons typically present as a broad singlet, and its chemical shift is variable (δ 0.5-5.0 ppm) depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange. youtube.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. For this compound, the following approximate chemical shifts are expected:
Aromatic Carbons: The phenyl ring would show several signals in the δ 125-150 ppm region. The carbon atom attached to the quaternary carbon (C1) would be distinct from the ortho, meta, and para carbons.
Quaternary Carbon: The carbon atom bonded to the phenyl, amine, and two alkyl groups is expected to have a chemical shift in the range of δ 50-60 ppm.
Ethyl Group Carbons: The methylene carbon (-CH2-) would likely appear around δ 30-40 ppm, while the terminal methyl carbon (-CH3) would be found further upfield, around δ 8-12 ppm.
Methyl Group Carbon: The methyl carbon attached to the quaternary center is anticipated to be in the δ 25-30 ppm range.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| Phenyl | 7.2-7.4 | Multiplet | 125-150 |
| Ethyl (-CH2-) | 1.6-1.8 | Quartet | 30-40 |
| Ethyl (-CH3) | 0.8-1.0 | Triplet | 8-12 |
| Methyl (-CH3) | 1.3-1.5 | Singlet | 25-30 |
| Amine (-NH2) | 0.5-5.0 | Broad Singlet | N/A |
| Quaternary C | N/A | N/A | 50-60 |
Mass Spectrometry (MS and MS/MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns.
In the mass spectrum of this compound (C10H15N), the molecular ion peak [M]+• would be expected at a mass-to-charge ratio (m/z) of 149.23. researchgate.net According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. nih.gov
The fragmentation of this compound in MS is expected to be dominated by alpha-cleavage, a characteristic fragmentation pathway for amines. This involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. The major fragmentation pathways would likely involve the loss of an ethyl radical or a methyl radical from the molecular ion.
Loss of an ethyl radical (-CH2CH3): This would result in a fragment ion at m/z 120. This is often a very stable and abundant fragment.
Loss of a methyl radical (-CH3): This would lead to a fragment ion at m/z 134.
Another significant fragmentation pathway for phenyl-substituted compounds is the formation of a tropylium (B1234903) ion (C7H7+) at m/z 91, resulting from the cleavage of the bond between the quaternary carbon and the phenyl group, followed by rearrangement.
Tandem mass spectrometry (MS/MS) could be employed to further investigate the fragmentation of the primary ions, providing more detailed structural information. For instance, the isolation and fragmentation of the m/z 120 ion would yield further insights into its structure.
Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Origin |
| 149 | [C10H15N]+• | Molecular Ion |
| 120 | [C8H10N]+ | Loss of C2H5• (ethyl radical) |
| 134 | [C9H12N]+ | Loss of CH3• (methyl radical) |
| 91 | [C7H7]+ | Tropylium ion |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of UV light is primarily due to the electronic transitions within the phenyl group.
Aromatic compounds typically exhibit two main absorption bands:
The E-band (ethylenic) , which is a strong absorption band usually appearing around 200-210 nm, arising from the π → π* transitions of the benzene (B151609) ring.
The B-band (benzenoid) , which is a weaker, broad band with fine structure, typically found between 230 and 270 nm, also resulting from π → π* transitions.
For this compound, it is expected to show a strong absorption maximum (λmax) around 205-215 nm and a weaker, broader absorption band around 260 nm, which may show some fine structure. The exact position and intensity of these bands can be influenced by the solvent used for the analysis.
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. If this compound or a suitable crystalline derivative (such as a hydrochloride salt) can be prepared, single-crystal X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. This technique would unambiguously confirm the connectivity of the atoms and the stereochemistry if a chiral resolution has been performed.
The analysis would involve measuring the diffraction pattern of X-rays passing through a single crystal of the compound. The resulting data would be used to calculate an electron density map, from which the positions of the individual atoms can be determined. Key parameters obtained would include the unit cell dimensions (a, b, c, α, β, γ) and the space group of the crystal. While no specific crystal structure data for this compound has been reported in the searched literature, analysis of related phenylalkylamines often reveals insights into packing forces and intermolecular interactions, such as hydrogen bonding involving the amine group. nih.govresearchgate.net
Computational Spectroscopic Predictions and Validation
In the absence of experimental data, or to complement it, computational chemistry offers powerful tools for predicting spectroscopic properties. Density Functional Theory (DFT) is a commonly used method for calculating NMR chemical shifts and other spectroscopic parameters.
By creating a 3D model of the this compound molecule, its ¹H and ¹³C NMR spectra can be simulated. These computational methods calculate the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts. The accuracy of these predictions has significantly improved, and they can be a valuable tool in confirming structural assignments, especially for complex molecules or when distinguishing between isomers. youtube.com
Similarly, computational methods can be used to predict the vibrational frequencies in an infrared spectrum, the electronic transitions in a UV-Vis spectrum, and even to some extent, the fragmentation patterns in a mass spectrum. When experimental data is available, a comparison between the predicted and experimental spectra can provide a high degree of confidence in the structural assignment of this compound.
Future Research Directions and Unaddressed Challenges
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of α,α-dialkylbenzylamines like 2-Phenylbutan-2-amine often involves multi-step procedures that can be inefficient and generate significant waste. A common historical approach to similar tertiary amines involves the Ritter reaction, where a tertiary alcohol is treated with a nitrile in the presence of a strong acid. wikipedia.orgmissouri.eduorganic-chemistry.org For instance, the synthesis of the related compound pentorex (B1222034) involves the reaction of 2-phenyl-3-methylbutanol with sodium cyanide in the presence of sulfuric and acetic acids to form an intermediate N-formyl derivative, which is then hydrolyzed. chemicalbook.com
Challenges and Future Directions:
Atom Economy: Traditional methods like the Ritter reaction often require stoichiometric amounts of strong acids and generate substantial salt byproducts, leading to low atom economy. wikipedia.org Future research should focus on developing catalytic routes that minimize waste.
Green Solvents and Reagents: The use of harsh reagents and hazardous solvents is a significant drawback. Investigating benign alternatives, such as biocatalysis or the use of more environmentally friendly solvents, is crucial for sustainability. patsnap.com
Direct Amination: A significant advancement would be the development of a direct catalytic amination of suitable precursors, such as 2-phenyl-2-butene (B127639) or 2-phenyl-2-butanol. While direct amination of alkenes and alcohols is a known strategy, its application to sterically hindered tertiary substrates like those required for this compound synthesis is challenging. chemicalbook.comguidechem.com
| Precursor | Reagent System | Product | Key Challenge |
| 2-Phenyl-2-butanol | Nitrile, Strong Acid (e.g., H₂SO₄) | N-acyl-2-phenylbutan-2-amine | Stoichiometric acid use, waste generation wikipedia.orgmissouri.edu |
| 2-Phenyl-2-butene | Aminating agent, Catalyst | This compound | Development of a catalyst for the direct amination of a tetrasubstituted alkene |
Table 1: Potential Synthetic Precursors and Associated Challenges for this compound Synthesis.
Innovations in Stereoselective Synthesis of Complex this compound Derivatives
The quaternary stereocenter of this compound makes the stereoselective synthesis of its derivatives a formidable challenge. Research on the stereoselective synthesis of related, less substituted chiral amines is more common, often employing enzymatic resolutions or chiral auxiliaries. researchgate.netgoogle.com For example, the resolution of the isomeric 2-amino-4-phenylbutane has been achieved through diastereomeric salt crystallization with chiral acids like D-(-)-mandelic acid. google.com
Challenges and Future Directions:
Asymmetric Synthesis of Quaternary Centers: The creation of chiral quaternary centers is a frontier in organic synthesis. Future work should explore the application of modern asymmetric catalytic methods, such as those involving chiral ligands with transition metals, to the synthesis of this compound.
Enzymatic Kinetic Resolution: While enzymatic resolutions are effective for primary and secondary amines, their application to sterically hindered tertiary amines is less explored. nih.gov Screening for or engineering enzymes (e.g., lipases or transaminases) that can selectively acylate or deaminate one enantiomer of racemic this compound would be a significant breakthrough. researchgate.net
Chiral Auxiliaries: The development of novel chiral auxiliaries derived from this compound itself could open new avenues in asymmetric synthesis. wikipedia.org
Exploration of Novel Catalytic Systems for Challenging Transformations
The development of novel catalytic systems is paramount to overcoming the challenges in the synthesis and derivatization of this compound.
Challenges and Future Directions:
C-H Activation/Functionalization: Direct functionalization of the C-H bonds in the ethyl or methyl groups of this compound would provide a direct route to complex derivatives. While C-H activation is a burgeoning field, its application to such specific, non-activated C-H bonds remains a significant hurdle.
Biocatalysis: The use of enzymes like transaminases for the asymmetric synthesis of chiral amines from prochiral ketones is a promising green alternative to chemical methods. mdpi.com However, the substrate scope of many wild-type transaminases is limited. Directed evolution of transaminases to accept bulky substrates like 2-phenyl-2-butanone could enable the direct synthesis of enantiopure this compound. chemicalbook.com
Photoredox Catalysis: Photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. Its application to the synthesis of sterically congested amines like this compound is an unexplored and potentially fruitful area of research.
| Catalytic Approach | Potential Application | Key Challenge |
| Chiral Transition Metal Catalysis | Asymmetric synthesis of this compound | Overcoming steric hindrance at the quaternary center |
| Biocatalysis (e.g., Transaminases) | Stereoselective synthesis from 2-phenyl-2-butanone | Engineering enzymes with appropriate substrate specificity chemicalbook.commdpi.com |
| Photoredox Catalysis | Novel bond formations under mild conditions | Identifying suitable photocatalytic cycles for the target molecule |
Table 2: Novel Catalytic Approaches and Their Potential for this compound Chemistry.
Deeper Computational Insights into Reactivity and Selectivity
Computational chemistry offers a powerful lens through which to understand the reactivity and selectivity of chemical transformations involving this compound.
Challenges and Future Directions:
Modeling Reaction Mechanisms: Detailed computational studies, using methods like Density Functional Theory (DFT), can elucidate the mechanisms of potential synthetic reactions, such as the Ritter reaction or catalytic aminations. This understanding can guide the design of more efficient catalysts and reaction conditions. researchgate.net
Predicting Stereoselectivity: For stereoselective transformations, computational modeling can help predict the preferred enantiomer and explain the origins of stereocontrol. This is particularly valuable for designing chiral catalysts or understanding enzymatic selectivity.
Understanding Reactivity of Tertiary Benzylic Amines: The electronic and steric properties of the tertiary benzylic amine functionality in this compound influence its reactivity. Computational studies can provide insights into its nucleophilicity, basicity, and potential for participating in various chemical reactions. dnu.dp.ua
Expanding the Utility of this compound as a Versatile Chiral Building Block
Enantiomerically pure this compound and its derivatives have the potential to serve as valuable chiral building blocks in organic synthesis.
Challenges and Future Directions:
Chiral Auxiliaries: Once efficient methods for obtaining enantiopure this compound are established, it can be explored as a chiral auxiliary. wikipedia.org The bulky nature of the α,α-dialkylbenzyl group could provide high levels of stereocontrol in reactions such as alkylations or aldol (B89426) additions of attached substrates.
Chiral Ligands: The amine functionality can be readily modified to create novel chiral ligands for asymmetric catalysis. The unique steric environment around the nitrogen atom could lead to ligands with novel reactivity and selectivity.
Synthesis of Bioactive Molecules: The phenethylamine (B48288) scaffold is present in a wide range of biologically active compounds. nih.gov Enantiomerically pure derivatives of this compound could serve as key intermediates in the synthesis of novel pharmaceutical agents.
Q & A
Basic Research Questions
Q. What are the established synthetic methods for 2-Phenylbutan-2-amine, and how do reaction parameters influence enantiomeric outcomes?
- Answer: A robust synthesis involves alkylating acetophenone with iodoethane under reflux conditions, yielding this compound with 87% efficiency (Method A) . For enantiomeric control, asymmetric reduction using chiral catalysts (e.g., BINAP-Ru complexes) is recommended, though solvent polarity and temperature (25–60°C) critically impact stereoselectivity. Racemic mixtures can be resolved via chiral acid recrystallization .
Q. Which analytical techniques are most effective for characterizing this compound and confirming its structural integrity?
- Answer: Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) and low-resolution mass spectrometry (LRMS) are standard. For example, 1H NMR in CDCl3 reveals aromatic protons (δ 7.21–7.44 ppm) and aliphatic signals (δ 0.74–1.87 ppm), while LRMS confirms the molecular ion peak at m/z 150.1 [M+H]+ . X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives.
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Answer: Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation or skin contact. Store at 4°C in airtight containers. For spills, neutralize with 5% acetic acid and adsorb with inert material (e.g., vermiculite). Refer to SDS guidelines for first-aid measures, including copious water rinsing for skin exposure .
Advanced Research Questions
Q. How can researchers optimize enantiomeric excess in this compound synthesis using asymmetric catalysis?
- Answer: Chiral catalysts like BINAP-palladium complexes achieve >90% enantiomeric excess (ee) under hydrogenation (50–100 psi H₂, 25–60°C). Key parameters include catalyst loading (1–5 mol%), solvent (e.g., toluene/ethanol mixtures), and substrate-to-catalyst ratio. Monitor ee via chiral HPLC (Chiralpak AD-H column) or polarimetry .
Q. What methodological approaches resolve contradictions in reported neuropharmacological data for this compound derivatives?
- Answer: Discrepancies in receptor binding assays may stem from enantiomeric impurities or assay conditions. Implement blinded, replicated studies using standardized membrane preparations (e.g., rat cortical neurons). Cross-validate with in silico docking (AutoDock Vina) and in vivo microdialysis to account for metabolic differences .
Q. What strategies address discrepancies between in vitro and in vivo metabolic profiles of this compound?
- Answer: Use LC-MS/MS to compare in vitro hepatocyte metabolites with in vivo plasma samples (rodent models). Pharmacokinetic modeling (e.g., non-compartmental analysis in Phoenix WinNonlin) identifies interspecies cytochrome P450 variations. Adjust for protein binding differences using equilibrium dialysis .
Q. How does stereochemistry influence the biological activity of this compound, and how can this be systematically studied?
- Answer: Enantiomers often show divergent receptor affinities. Separate (R)- and (S)-forms via chiral chromatography, then assess activity in GABA receptor binding assays (IC₅₀ determination). Molecular dynamics simulations (e.g., GROMACS) predict binding modes, while circular dichroism confirms configuration .
Methodological Notes
- Data Validation: Always cross-check purity (>98% by HPLC) and enantiomeric ratios before biological testing.
- Comparative Studies: Use structurally similar controls (e.g., 2-phenylethylamine) to contextualize pharmacological profiles .
- Ethical Compliance: Adhere to institutional guidelines for in vivo studies and metabolite disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
